

3-(ethylamino)-1-Propanol structure elucidation

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Compound of Interest

Compound Name: 3-(ethylamino)-1-Propanol

CAS No.: 42055-16-3

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An In-Depth Technical Guide to the Structure Elucidation of **3-(Ethylamino)-1-Propanol**

Abstract

The definitive structural characterization of chemical entities is a cornerstone of drug development, chemical synthesis, and materials science. It ensures purity, predicts reactivity, and is a prerequisite for regulatory acceptance. This guide provides a comprehensive, multi-technique approach to the structure elucidation of **3-(ethylamino)-1-propanol** (C₅H₁₃NO), a key intermediate in the synthesis of various pharmaceuticals.^[1] We will move beyond a simple recitation of data to explore the causal logic behind experimental design and data interpretation, integrating Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document serves as a practical framework for researchers and scientists, emphasizing self-validating protocols and authoritative grounding for each analytical step.

Introduction: The Imperative for Unambiguous Characterization

3-(Ethylamino)-1-propanol is a bifunctional molecule containing both a secondary amine and a primary alcohol. This structure makes it a versatile building block, but also presents unique

challenges for characterization, such as intramolecular hydrogen bonding which can influence its spectroscopic properties.[2] An erroneous structural assignment can have profound consequences, leading to failed syntheses, impure products, and misinterpreted biological data. Therefore, a rigorous, orthogonal approach, where each analytical technique corroborates the others, is not merely best practice but essential for scientific integrity.

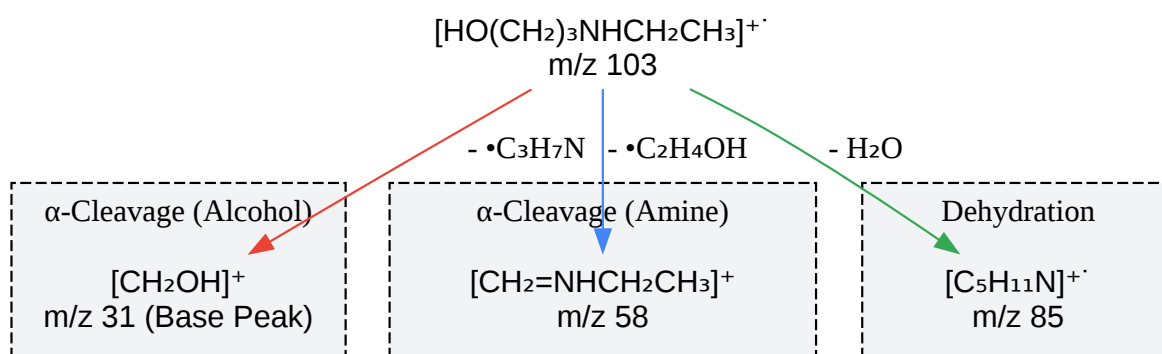
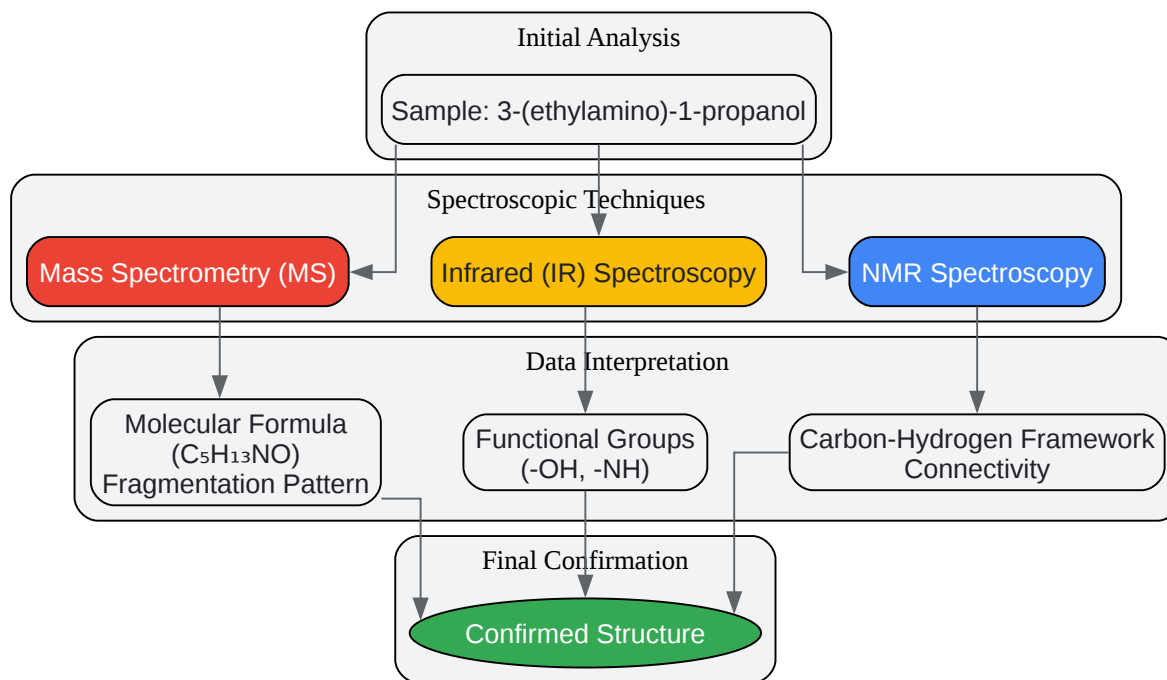
Physicochemical Properties

A foundational understanding begins with the molecule's basic properties, which inform the selection of analytical conditions.

Property	Value	Source
Molecular Formula	C ₅ H ₁₃ NO	[1][3]
Molecular Weight	103.16 g/mol	[1][3]
Monoisotopic Mass	103.099714 g/mol	[3]
CAS Number	42055-16-3	[1][3]
Structure	HO-CH ₂ -CH ₂ -CH ₂ -NH-CH ₂ -CH ₃	
Hydrogen Bond Donors	2 (OH, NH)	[3]
Hydrogen Bond Acceptors	2 (O, N)	[3]

The Integrated Analytical Workflow

The structure elucidation process is a logical progression, beginning with the determination of molecular formula and proceeding to the detailed mapping of atomic connectivity. Each technique provides a unique piece of the puzzle.



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Caption: Key EI-MS fragmentation pathways.

Data Summary: Mass Spectrometry

m/z (Nominal)	Proposed Fragment	Rationale
104	$[M+H]^+$	Protonated molecular ion (ESI)
103	$[M]^+$	Molecular ion (EI)
85	$[M - H_2O]^+$	Loss of water (Dehydration) [4]
58	$[C_3H_8N]^+$	α -cleavage at the amine
31	$[CH_3O]^+$	α -cleavage at the alcohol (often the base peak for primary alcohols) [5]

Infrared Spectroscopy: Identifying the Functional Groups

Core Directive: To provide definitive evidence for the presence of the hydroxyl (-OH) and secondary amine (-NH) functional groups.

Experimental Protocol

- Sample Preparation: As **3-(ethylamino)-1-propanol** is a liquid, a spectrum can be obtained by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- Data Acquisition: Use a Fourier-Transform Infrared (FTIR) spectrometer to scan the sample over the mid-infrared range (4000 cm^{-1} to 400 cm^{-1}).
- Background Correction: Acquire a background spectrum of the empty sample compartment and ratio it against the sample spectrum to produce the final absorbance or transmittance spectrum. [6]

Data Interpretation: The Vibrational Signature

The IR spectrum provides a direct, causal link between absorption bands and the vibrations of specific functional groups.

- O-H and N-H Region ($3500\text{-}3200\text{ cm}^{-1}$):

- Alcohol O-H Stretch: A very broad, strong absorption centered around 3350 cm^{-1} is expected. [7] The broadness is a direct consequence of intermolecular hydrogen bonding, which creates a continuum of vibrational energy states. [8] * Secondary Amine N-H Stretch: A single, weaker, and sharper peak is expected in the same $3350\text{-}3310\text{ cm}^{-1}$ region. [9][10] This peak will likely be superimposed upon the much broader O-H band but may appear as a distinct shoulder.
- C-H Region ($3000\text{-}2850\text{ cm}^{-1}$): Strong, sharp absorptions in this region confirm the presence of sp^3 -hybridized C-H bonds in the propyl and ethyl chains. [7]
- Fingerprint Region ($<1500\text{ cm}^{-1}$):
 - C-O Stretch: A strong, distinct band between $1050\text{-}1150\text{ cm}^{-1}$ is characteristic of a primary alcohol C-O stretching vibration. [7] * C-N Stretch: A medium to weak absorption between $1250\text{-}1020\text{ cm}^{-1}$ indicates the C-N bond of the aliphatic amine. [9]

Data Summary: Infrared Spectroscopy

Wavenumber (cm^{-1})	Vibration Type	Functional Group
~3350 (broad, strong)	O-H Stretch	Alcohol
~3330 (sharp, medium, often a shoulder)	N-H Stretch	Secondary Amine [9][10]
2960-2850 (strong, sharp)	C-H Stretch	Alkyl (sp^3)
~1070 (strong)	C-O Stretch	Primary Alcohol [7]
~1180 (medium-weak)	C-N Stretch	Aliphatic Amine [9]

Nuclear Magnetic Resonance Spectroscopy: The Definitive Map

Core Directive: To provide an unambiguous map of the carbon-hydrogen framework, establishing atom-to-atom connectivity through chemical shift, integration, and spin-spin coupling. NMR is the most powerful single technique for de novo structure elucidation. [11]

Experimental Protocol

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). [12]2. **^1H NMR Spectroscopy:** Acquire a one-dimensional ^1H NMR spectrum on a spectrometer operating at 400 MHz or higher. Ensure sufficient scans for a good signal-to-noise ratio.
- **D_2O Exchange:** Add a drop of deuterium oxide (D_2O) to the NMR tube, shake, and re-acquire the ^1H NMR spectrum. Protons attached to heteroatoms (O-H and N-H) will exchange with deuterium, causing their signals to disappear. [13]This is a definitive test to identify these labile protons.
- **^{13}C NMR Spectroscopy:** Acquire a proton-decoupled ^{13}C NMR spectrum. In this mode, each unique carbon atom appears as a single sharp line, simplifying the spectrum. [14]

Data Interpretation: Decoding the Magnetic Environment

The ^1H NMR spectrum is predicted to show five distinct signals for the protons on the carbon backbone, plus two exchangeable proton signals. The chemical shift is determined by the local electronic environment (shielding/deshielding), integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons ($n+1$ rule). [12]

Proton Assignment (Position)	Predicted δ (ppm)	Integration	Multiplicity	Causality (Neighboring Protons)
-CH ₂ -OH (a)	~3.65	2H	Triplet (t)	Coupled to 2 protons at (b)
-CH ₂ - (b)	~1.75	2H	Quintet (quin)	Coupled to 2 protons at (a) and 2 at (c)
-CH ₂ -NH- (c)	~2.75	2H	Triplet (t)	Coupled to 2 protons at (b)
-NH-CH ₂ -CH ₃ (d)	~2.65	2H	Quartet (q)	Coupled to 3 protons at (e)
-CH ₂ -CH ₃ (e)	~1.10	3H	Triplet (t)	Coupled to 2 protons at (d)

| -OH, -NH | Variable (broad) | 2H | Singlet (s) | Labile protons; will disappear upon D₂O exchange |

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, one for each unique carbon atom in the asymmetric molecule. The chemical shift is primarily influenced by the electronegativity of nearby atoms. [15]

Carbon Assignment	Predicted δ (ppm)	Causality
-CH ₂ -OH	~61	Deshielded by highly electronegative oxygen
-CH ₂ -NH-	~48	Deshielded by nitrogen
-NH-CH ₂ -CH ₃	~47	Deshielded by nitrogen
-CH ₂ -CH ₂ -CH ₂ -	~31	Standard alkyl carbon

| -CH₂-CH₃ | ~15 | Shielded terminal methyl carbon |

Conclusion: A Triangulated and Validated Structure

The structural elucidation of **3-(ethylamino)-1-propanol** is achieved with high confidence through the systematic integration of multiple, orthogonal analytical techniques.

- Mass Spectrometry establishes the correct molecular formula of $C_5H_{13}NO$ and provides key fragmentation data (m/z 31, 58) consistent with the proposed structure.
- Infrared Spectroscopy delivers unequivocal proof of the core functional groups: a broad O-H stretch for the alcohol and a distinct N-H stretch for the secondary amine, corroborated by C-O and C-N stretches in the fingerprint region.
- NMR Spectroscopy provides the final, definitive evidence. 1H NMR resolves the five unique proton environments of the carbon backbone with the correct integrations and coupling patterns, while ^{13}C NMR confirms the presence of five distinct carbon environments. The D_2O exchange experiment validates the assignment of the labile O-H and N-H protons.

Together, these self-validating systems converge on a single, unambiguous structure, providing the authoritative grounding required for further research and development. This integrated approach represents a robust framework for the characterization of novel chemical entities in any drug development pipeline.

References

- MySkinRecipes. (n.d.). **3-(Ethylamino)-1-propanol**. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 3-Amino-1-propanol. National Center for Biotechnology Information. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). Propan-1-ol H-1 proton NMR spectrum. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-1-ol. Retrieved from [\[Link\]](#)
- Herzon, S. B., et al. (2022). Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls. *Accounts of Chemical Research*, 55(3), 359-374. Retrieved from [\[Link\]](#)

- The Organic Chemistry Tutor. (2021). Propanol's H-NMR Spectra: 4 Peaks Explained. YouTube. Retrieved from [\[Link\]](#)
- University of Calgary. (n.d.). ¹³C NMR of 1-Propanol. Retrieved from [\[Link\]](#)
- Ribeiro-Claro, P. J., et al. (2000). Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared (matrix isolation and liquid phase) spectroscopy study. *Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy*, 56(6), 1155-1167. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). 1-Propanol, 3-amino-. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- Wang, Y., et al. (2016). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. *Rapid Communications in Mass Spectrometry*, 30(2), 223-231. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Retrieved from [\[Link\]](#)
- University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [\[Link\]](#)
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [\[Link\]](#)
- MDPI. (2019). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. *Molecules*, 24(15), 2788. Retrieved from [\[Link\]](#)
- Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [\[Link\]](#)
- OpenStax. (2023). 24.10 Spectroscopy of Amines. In *Organic Chemistry*. Retrieved from [\[Link\]](#)

- Dummies. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Retrieved from [\[Link\]](#)
- MassBank. (n.d.). 1-PROPANOL. Retrieved from [\[Link\]](#)
- JoVE. (2024). Video: Mass Spectrometry: Alcohol Fragmentation. Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-1-ol. Retrieved from [\[Link\]](#)
- OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). 3-(Benzylmethylamino)-1-propanol. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- Cheméo. (n.d.). Chemical Properties of 1-Propanol, 3-amino- (CAS 156-87-6). Retrieved from [\[Link\]](#)
- Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of propan-1-ol. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). ESI mass spectrum (positive mode) of Fe-eh in 1-propanol. Retrieved from [\[Link\]](#)
- JoVE. (2024). Mass Spectrometry: Alcohol Fragmentation. Retrieved from [\[Link\]](#)
- National Institute of Standards and Technology. (n.d.). 1-Propanol. NIST Chemistry WebBook. Retrieved from [\[Link\]](#)
- OpenOChem Learn. (n.d.). Primer on ^{13}C NMR Spectroscopy. Retrieved from [\[Link\]](#)
- OpenOChem Learn. (n.d.). Primer on ^{13}C NMR Spectroscopy. Retrieved from [\[Link\]](#)

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Sources

- [1. 3-\(Ethylamino\)-1-propanol \[myskinrecipes.com\]](#)
- [2. Structural and vibrational characterisation of 3-amino-1-propanol a concerted SCF-MO ab initio, Raman and infrared \(matrix isolation and liquid phase\) spectroscopy study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [3. echemi.com \[echemi.com\]](#)
- [4. Mass Spectrometry of Alcohols - Chemistry Steps \[chemistrysteps.com\]](#)
- [5. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [6. benchchem.com \[benchchem.com\]](#)
- [7. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [8. How to Identify Alcohols and Amines in the IR Spectrum | dummies \[dummies.com\]](#)
- [9. orgchemboulder.com \[orgchemboulder.com\]](#)
- [10. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax \[openstax.org\]](#)
- [11. Structure Elucidation of Secondary Metabolites: Current Frontiers and Lingering Pitfalls - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [12. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [13. chem.libretexts.org \[chem.libretexts.org\]](#)
- [14. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [15. Primer on ¹³C NMR Spectroscopy | OpenOChem Learn \[learn.openochem.org\]](#)
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